1,3-Benzodithiole, 2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis-
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Overview
Description
1,3-Benzodithiole, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis- is a complex organic compound with the molecular formula C28H18S4 This compound is known for its unique structural properties, which include two benzodithiole rings connected by a diphenyl ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis- typically involves the reaction of 1,3-benzodithiole with diphenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a high temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the ethane bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Benzodithiole, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1,3-Benzodithiole, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis- exerts its effects is primarily related to its electronic properties The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzodithiole-2-thione: Another benzodithiole derivative with different substituents.
3H-1,2-Benzodithiole-3-one: A related compound with a different functional group.
Uniqueness
1,3-Benzodithiole, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis- is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Properties
CAS No. |
213768-72-0 |
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Molecular Formula |
C28H18S4 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-[2-(1,3-benzodithiol-2-ylidene)-1,2-diphenylethylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C28H18S4/c1-3-11-19(12-4-1)25(27-29-21-15-7-8-16-22(21)30-27)26(20-13-5-2-6-14-20)28-31-23-17-9-10-18-24(23)32-28/h1-18H |
InChI Key |
CZNDGYVYKXICNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2SC3=CC=CC=C3S2)C(=C4SC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
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